

A Researcher's Guide to the Analytical Characterization of N-Cbz-Guanidine

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Compound of Interest

Compound Name: *N*-Cbz-guanidine

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For researchers, scientists, and professionals in drug development, the precise characterization of synthetic compounds is paramount. This guide provides a comparative overview of key analytical methods for **N-Cbz-guanidine**, a frequently utilized intermediate in the synthesis of more complex molecules.^{[1][2]} The following sections detail the experimental protocols and present quantitative data to aid in method selection and application.

Comparative Analytical Data

The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and structural integrity of **N-Cbz-guanidine**. Below is a summary of expected results from various analytical methods.

Analytical Method	Parameter	Reported Value	Reference
^1H NMR	Chemical Shift (δ)	4.86 (s, 2H), 7.24-7.35 (m, 5H)	[1]
^{13}C NMR	Chemical Shift (δ)	65.2, 122.1, 127.1, 127.3, 128.1, 138.7, 162.5	[1]
Mass Spec. (HRMS)	m/z (ESI-)	Calculated: 175.0513, Observed: 175.0510 for $[\text{M-H}]^-$	[1]
Infrared (IR)	Wavenumber (ν)	3060, 3030, 2189, 2143, 1622, 1398, 1342, 1306, 1178, 1147, 779, 732, 697 cm^{-1}	[1]
Melting Point	Temperature	160-162 $^{\circ}\text{C}$	[1]
HPLC	Retention Time	Method Dependent	[3]

Key Analytical Techniques and Protocols

The following sections provide detailed experimental protocols for the most common and effective methods for characterizing **N-Cbz-guanidine**.

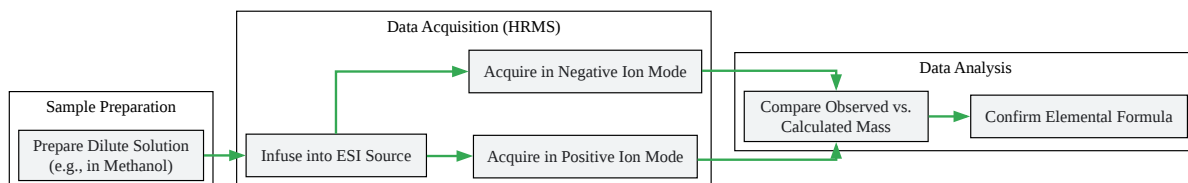
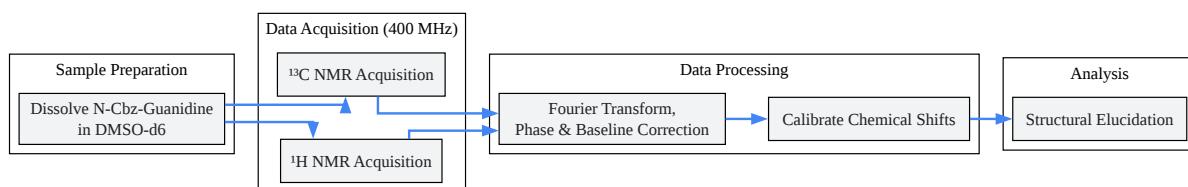
Nuclear Magnetic Resonance (NMR) Spectroscopy

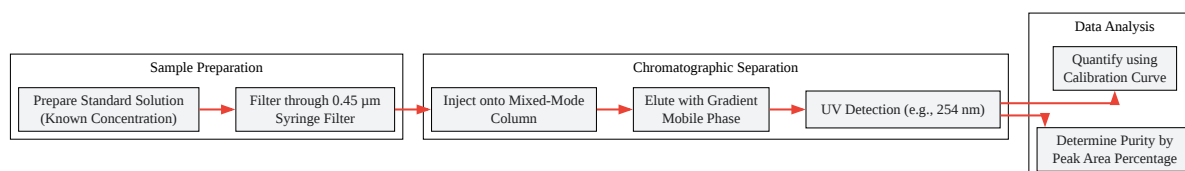
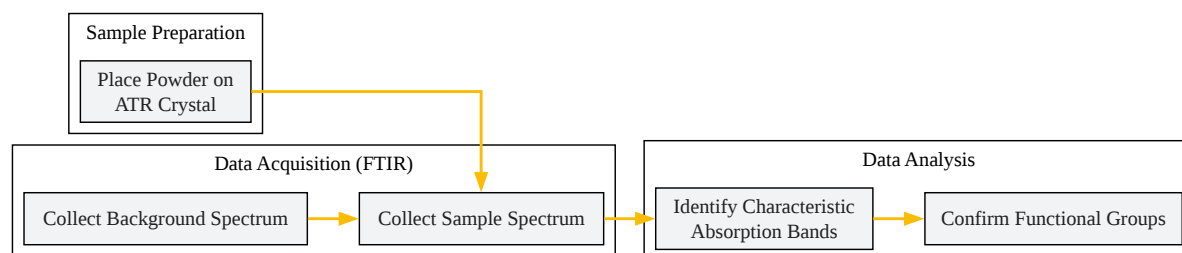
NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-Cbz-guanidine**. Both ^1H and ^{13}C NMR are essential for confirming the presence of key functional groups and the overall carbon-hydrogen framework.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Cbz-guanidine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire spectra at room temperature.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire spectra using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
 - A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO- d_6 at δ 2.50 for ^1H and δ 39.52 for ^{13}C).





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References

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- 2. N-Cbz-guanidine | 16706-54-0 | Benchchem [benchchem.com]
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